DDHDUFPKWXCNRQ-UHFFFAOYSA-N
Description
However, based on structural analogs and synthetic methodologies in the literature, it likely belongs to a class of heterocyclic compounds featuring thiazolidinone and quinazolinone moieties.
Properties
Molecular Formula |
C24H18N4O4 |
|---|---|
Molecular Weight |
426.432 |
InChI |
InChI=1S/C24H18N4O4/c1-29-18-8-12(9-19(30-2)22(18)31-3)16-10-14-13-6-4-5-7-17(13)32-24-20(14)21(27-16)15(11-25)23(26)28-24/h4-10H,1-3H3,(H2,26,28) |
InChI Key |
DDHDUFPKWXCNRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=NC4=C3C(=C2)C5=CC=CC=C5O4)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data for DDHDUFPKWXCNRQ-UHFFFAOYSA-N is unavailable, the following comparison is based on structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : Compounds like 6m , 6n , and 6o exhibit higher molecular weights (>500 g/mol) due to fused heterocyclic systems, whereas HVXHWBMLTSDYGK is smaller (212.60 g/mol) with a simpler pyridine backbone .
Functional Groups: Thiazolidinone derivatives (6m, 6n, 6o) feature sulfur-containing groups (thioacetamide) and aromatic substituents linked to antimicrobial activity. Trifluoromethylpyridine derivatives (HVXHWBMLTSDYGK) leverage fluorine atoms for enhanced metabolic stability and target binding .
Biological Activity: Thiazolidinone-quinazolinone hybrids show broad-spectrum activity against microbial pathogens and cancer cells . Trifluoromethylpyridines are optimized for kinase inhibition and central nervous system (CNS) permeability .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
| Property | 6m (Estimated) | HVXHWBMLTSDYGK () |
|---|---|---|
| LogP (Lipophilicity) | ~3.5 | 1.8 |
| Topological Polar Surface Area (Ų) | ~120 | 36.3 |
| Hydrogen Bond Donors | 3 | 1 |
| Hydrogen Bond Acceptors | 8 | 4 |
| Rotatable Bonds | 6 | 3 |
- Lipophilicity: Thiazolidinone derivatives (6m) are more lipophilic (LogP ~3.5), favoring membrane penetration, while HVXHWBMLTSDYGK (LogP 1.8) may exhibit better aqueous solubility .
- Drug-Likeness: HVXHWBMLTSDYGK adheres more closely to Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, acceptors ≤10) compared to bulkier thiazolidinone hybrids .
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